molecular formula C7H16N2O2 B13904473 Ethyl 2-hydrazinyl-3-methylbutanoate

Ethyl 2-hydrazinyl-3-methylbutanoate

Cat. No.: B13904473
M. Wt: 160.21 g/mol
InChI Key: KRIYTDFUTYJNSX-UHFFFAOYSA-N
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Description

Ethyl 2-hydrazinyl-3-methylbutanoate is a hydrazine-derived ester with a branched alkyl chain. It is synthesized via the reaction of 3-methyl-1H-indole-2-carbohydrazide and ethyl 3-oxobutanoate under reflux conditions . Structural elucidation relies on elemental analysis, IR, $ ^1 \text{H-NMR} $, mass spectrometry, and X-ray crystallography, confirming its hydrazinylidene moiety and ester functionality. The compound crystallizes in a monoclinic system (space group $ P2_1/c $) with defined bond angles and lengths, as reported in X-ray studies .

Properties

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

ethyl 2-hydrazinyl-3-methylbutanoate

InChI

InChI=1S/C7H16N2O2/c1-4-11-7(10)6(9-8)5(2)3/h5-6,9H,4,8H2,1-3H3

InChI Key

KRIYTDFUTYJNSX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C)NN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydrazinyl-3-methylbutanoate typically involves the esterification of 2-hydrazinyl-3-methylbutanoic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions include heating the mixture under reflux to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydrazinyl-3-methylbutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-hydrazinyl-3-methylbutanoic acid.

    Reduction: Formation of ethyl 2-hydrazinyl-3-methylbutanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydrazinyl-3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-hydrazinyl-3-methylbutanoate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Physicochemical Properties

  • Hydrazinylidene derivatives: Exhibit lower water solubility due to hydrophobic substituents (e.g., indole, phenyl). Ethyl 2-hydrazinyl-3-methylbutanoate has a molecular weight of 275.3 g/mol, higher than hydroxylated analogs like Ethyl 2-hydroxy-3-methylbutanoate (146.18 g/mol) .
  • Thermal stability: Hydrazine derivatives with aromatic groups (e.g., indole, methoxyphenyl) show higher melting points (>150°C) compared to aliphatic esters (e.g., Ethyl 3-hydroxy-3-methylbutanoate, m.p. ~25°C) .

Structural Insights from X-ray Studies

  • This compound derivatives: Exhibit planar hydrazinylidene moieties with bond lengths of ~1.28 Å (C=N) and ~1.36 Å (N–N), consistent with resonance stabilization .
  • Methoxyphenyl analog () : Demonstrates similar geometry but with a distorted phenyl ring due to steric effects from the methoxy group (torsion angle: 8.5°) .

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